1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 7-azaindoles, which are a major category of compounds that show a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- was determined using density functional theory (DFT) and compared with the X-ray diffraction values . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound have been conducted .Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-B]pyridine is 118.1359 . More physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Scientific Research Applications
Chemical Properties and Synthesis
- "5H-Chromeno[2,3-b]pyridines" have significant industrial, biological, and medicinal properties. A variant of this compound, with trifluoromethylphenyl groups, was synthesized to explore its potential applications, showing the versatility of these compounds in different fields (Ryzhkova et al., 2023).
Structural Characterization and Molecular Conformations
- A study on "4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines," closely related to the compound , revealed insights into the molecular conformations and hydrogen bonding, crucial for understanding the compound's interactions and behavior (Sagar et al., 2017).
Biological Evaluation and Kinase Inhibition
- In the field of bioorganic chemistry, derivatives of "1H-pyrrolo[2,3-b]pyridine" were evaluated against c-Met and ALK kinases, showing significant inhibition. This highlights the potential use of these compounds in therapeutic applications, especially in targeting specific kinases (Liu et al., 2016).
Metal Complex Formation
- The interaction of compounds related to "1H-Pyrrolo[2,3-B]pyridine" with metals has been studied, revealing the formation of various metal complexes. This kind of research is critical for understanding how these compounds can be utilized in catalysis or material science (Sousa et al., 2001).
Crystal Structure Analysis
- The crystal structure of a derivative, "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine," has been determined, providing valuable information on the molecular arrangement and potential interactions, which is fundamental for the development of new materials or drugs (Selig et al., 2009).
Novel Synthesis Approaches
- Innovative synthetic methods for producing "1H-pyrrolo[2,3-b]pyridine" derivatives have been developed. These methods are critical for expanding the applications of these compounds in various scientific fields (Vilches-Herrera et al., 2013).
Antitumor Activity
- A study on "1H-pyrrolo[2,3-b]pyridine" derivatives showed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, suggesting the potential of these compounds in cancer therapy (Carbone et al., 2013).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-10-2-4-13(5-3-10)23(21,22)20-7-6-11-8-12(15(16,17)18)9-19-14(11)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVQAUOKDXQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145839 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- | |
CAS RN |
1036027-56-1 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036027-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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